Product packaging for Methyl 5-bromo-1H-indazole-4-carboxylate(Cat. No.:CAS No. 1037840-79-1)

Methyl 5-bromo-1H-indazole-4-carboxylate

Cat. No.: B1428695
CAS No.: 1037840-79-1
M. Wt: 255.07 g/mol
InChI Key: ZVKNYIAOEMIAKP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indazole-4-carboxylate (CAS 1037840-79-1) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . Its structure consists of an indazole core substituted with a bromine atom at position 5 and a methyl ester group at position 4 (Figure 1).

Key properties include:

  • IUPAC Name: this compound
  • SMILES: COC(=O)C1=C(C=CC2=C1C=NN2)Br
  • Safety Data: Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O2 B1428695 Methyl 5-bromo-1H-indazole-4-carboxylate CAS No. 1037840-79-1

Properties

IUPAC Name

methyl 5-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKNYIAOEMIAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731109
Record name Methyl 5-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037840-79-1
Record name Methyl 5-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-indazole-4-carboxylate
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Scientific Research Applications

Chemistry

Methyl 5-bromo-1H-indazole-4-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine substitution enhances its reactivity, making it suitable for various organic synthesis reactions.

Application Description
Synthesis of HeterocyclesUsed to create more complex indazole derivatives.
Organic SynthesisActs as an intermediate in multi-step synthetic processes.

Biology

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The presence of the bromine atom at the 5-position of the indazole ring is crucial for its biological activity.

Biological Activity Mechanism
Antimicrobial ActivityInteracts with bacterial cell membranes, disrupting their integrity.
Anticancer ActivityInduces apoptosis in cancer cells by modulating cell cycle regulation and DNA damage response pathways.

Case Study: Anticancer Properties

A study assessed the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell viability in liver and breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Medicine

This compound is explored as a precursor for drug development, particularly targeting specific enzymes or receptors involved in disease pathways.

Application Description
Drug DevelopmentServes as an intermediate in synthesizing pharmaceuticals targeting cancer and infectious diseases.
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes related to disease progression.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials.

Industry Application
Specialty ChemicalsUsed in creating advanced materials with specific properties for industrial applications.
AgrochemicalsInvestigated for developing crop protection agents that enhance agricultural yields.

Mechanism of Action

The mechanism by which Methyl 5-bromo-1H-indazole-4-carboxylate exerts its effects depends on its specific application. In drug development, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways to achieve therapeutic effects. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 5-bromo-1H-indazole-4-carboxylate with analogs differing in substituent positions, heterocyclic cores, or functional groups:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Purity Key Properties/Applications
This compound 1037840-79-1 C₉H₇BrN₂O₂ 255.07 Br (C5), COOMe (C4) N/A Intermediate in drug synthesis
Methyl 4-bromo-1H-indazole-6-carboxylate 885518-47-8 C₉H₇BrN₂O₂ 255.07 Br (C4), COOMe (C6) N/A Positional isomer; altered reactivity
5-Bromo-4-nitro-1H-indazole 2133005-85-1 C₇H₄BrN₃O₂ 242.03 Br (C5), NO₂ (C4) 97% Higher electrophilicity due to nitro
5-Bromo-2,6-dimethyl-2H-indazole 1159511-90-6 C₉H₉BrN₂ 225.09 Br (C5), Me (C2, C6) 95% Reduced H-bonding due to N-methylation
Methyl 3-chloro-1H-pyrazole-4-carboxylate 2089301-64-2 C₅H₅ClN₂O₂ 160.56 Cl (C3), COOMe (C4) 97% Pyrazole core; smaller ring system
Methyl 5-bromo-1H-imidazole-4-carboxylate 1093261-46-1 C₅H₅BrN₂O₂ 205.01 Br (C5), COOMe (C4); imidazole core ~70% Dual NH groups for H-bonding

Key Comparative Insights

Positional Isomerism
  • Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) shares the same molecular formula as the target compound but differs in substituent positions.
Functional Group Impact
  • 5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1) replaces the ester with a nitro group, increasing electrophilicity and reactivity in substitution reactions. This makes it more suitable for synthesizing nitro-reduced intermediates .
  • Methyl 3-chloro-1H-pyrazole-4-carboxylate (CAS 2089301-64-2) features a pyrazole core, which is smaller and less aromatic than indazole, affecting its π-π stacking and solubility .
Hydrogen Bonding and Reactivity
  • The NH group in indazole derivatives enables hydrogen bonding, critical for crystal packing (as per graph set analysis ) and biological target interactions. Methylation at N1 (e.g., 5-Bromo-2,6-dimethyl-2H-indazole) eliminates this H-bond donor, reducing polarity .
  • Methyl 5-bromo-1H-imidazole-4-carboxylate (CAS 1093261-46-1) contains two NH groups, enhancing H-bonding capacity compared to indazole derivatives .

Biological Activity

Methyl 5-bromo-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential interactions with biological targets, and the synthesis of related derivatives.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 245.07 g/mol. The compound features a bromine atom at the 5-position of the indazole ring, which is significant for its biological activity and chemical reactivity.

Property Value
Molecular FormulaC9H7BrN2O2C_9H_7BrN_2O_2
Molecular Weight245.07 g/mol
StructureIndazole with carboxylate group

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A series of studies have evaluated its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • HEP3BPN 11 (liver cancer)
    • MDA 453 (breast cancer)
    • HL 60 (leukemia)

The compound demonstrated higher inhibitory activity against HEP3BPN 11 cells compared to standard chemotherapeutic agents like methotrexate, suggesting its potential as an anticancer agent.

While specific mechanisms remain under investigation, indazole derivatives, including this compound, have been linked to various biological pathways:

  • Kinase Inhibition : Preliminary studies suggest that the compound may interact with kinases involved in cancer progression. Binding affinity studies indicate potential interactions with key targets in signaling pathways associated with tumor growth.
  • Regioselectivity in Reactions : The compound has been used as a model for regioselective alkylation studies, which enhance understanding of its reactivity and potential modifications to improve biological activity .

Related Compounds and Variants

The biological activity of this compound can be compared with similar indazole derivatives:

Compound Name Molecular Formula Notable Features
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylateC9H7BrClN2O2C_9H_7BrClN_2O_2Contains chlorine; different biological profile
Methyl 6-fluoro-1H-indazole-4-carboxylateC9H7ClFN2O2C_9H_7ClFN_2O_2Fluorine substitution may enhance properties

These variations illustrate how halogen substitutions can significantly influence the compound's reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antitumor Efficacy : In vivo studies have shown that derivatives exhibit potent antitumor activity in mouse models, particularly against colon cancer .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents at specific positions on the indazole ring are crucial for enhancing inhibitory activities against various cancer cell lines .
  • Pharmacological Studies : Recent pharmacological evaluations indicated that compounds derived from this compound possess favorable profiles for further development as therapeutic agents targeting multiple pathways involved in cancer progression.

Preparation Methods

Synthesis via Diazotization and Cyclization from Aminobenzoate Derivatives

One well-documented method involves the conversion of methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate to methyl 5-bromo-1H-indazole-4-carboxylate derivatives through diazotization and ring closure.

  • Step 1: Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate is dissolved in acetic acid.
  • Step 2: Sodium nitrite solution is added at 10–30 °C, and the mixture is stirred for 24 hours to effect diazotization.
  • Step 3: The reaction mixture is concentrated under reduced pressure; the residue is diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate.
  • Step 4: The organic layer is washed, dried, and concentrated.
  • Step 5: Purification by silica gel chromatography yields this compound with approximately 76% yield.

Analytical Data:

  • $$ ^1H $$-NMR (CDCl3): δ 4.05 (3H, s), 7.66 (1H, s), 8.31 (1H, s), 10.60 (1H, br s)
  • MS (ESI+): m/z 289 (M+H)

This method is efficient for producing halogenated indazole esters with good yield and purity, suitable for further functionalization.

Alternative Route via Condensation and Reduction to Avoid Isomer Formation

A patented method for preparing 5-bromo-1-methylindazole, closely related to the target compound, employs:

  • Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine.
  • Ring closure under alkaline conditions in a polar aprotic solvent.
  • Reduction with borane to obtain the methylated indazole.

This approach avoids isomer mixtures commonly encountered in direct methylation of 5-bromoindazole and yields a product of high purity with a shorter synthetic route. Although this method is described for 5-bromo-1-methylindazole, the principles can be adapted for this compound synthesis by incorporating the carboxylate functionality at an appropriate stage.

Preparation of Related Brominated Indazoles via Lithiation and Formylation

Another synthetic strategy, though for 4-bromo-5-methyl-1H-indazole, provides insights into efficient ring construction that can be adapted for 5-bromo derivatives:

  • Lithiation of 2-bromo-4-fluorotoluene with lithium diisopropylamide (LDA) at –78 °C.
  • Formylation with dimethylformamide to yield an aldehyde intermediate.
  • Reaction with methoxylamine hydrochloride and potassium carbonate to form an oxime.
  • Ring closure with hydrazine hydrate in solvents such as tetrahydrofuran or ethanol at 40–100 °C.

This method achieves high yields (total yield ~72.3%) with minimized hazardous waste and is scalable for industrial production. The detailed reaction conditions are summarized in Table 1 below.

Step Reagents/Conditions Temperature Time Yield (%)
1. Lithiation and formylation 2-bromo-4-fluorotoluene, LDA (2.0 M in THF), DMF –78 °C 1–2 h each 87.6
2. Oxime formation Methoxylamine hydrochloride, K2CO3, ethylene glycol dimethyl ether 40–80 °C 2–16 h 78.4
3. Ring closure Hydrazine hydrate, THF/dioxane/methanol/ethanol 40–100 °C 2–16 h Not specified

Table 1: Key reaction conditions for the preparation of brominated indazoles via lithiation and ring closure.

Method Starting Material Key Steps Advantages Disadvantages
Diazotization of aminobenzoate derivatives Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate Diazotization, ring closure, extraction, chromatography Moderate to high yield (76%), straightforward Requires long reaction time (24 h), uses chromatographic purification
Condensation and reduction 2-fluoro-5-bromobenzaldehyde, formylhydrazine Condensation, alkaline ring closure, borane reduction Avoids isomer formation, high purity, shorter synthesis Specific to methylated indazole, requires borane reduction
Lithiation and formylation route 2-bromo-4-fluorotoluene Lithiation, formylation, oxime formation, ring closure High yield, scalable, environmentally friendlier Multi-step, requires low temperature control
  • The diazotization method provides a reliable route for this compound with good yield but involves lengthy reaction times and chromatographic purification, which may limit industrial scalability.
  • The condensation and reduction method offers a cleaner synthesis with fewer isomeric byproducts, improving purity and process efficiency.
  • The lithiation-based method, while demonstrated for a related compound, highlights the utility of organolithium chemistry for regioselective functionalization and efficient ring closure, with minimized hazardous waste.
  • Solvent choice, temperature control, and reagent stoichiometry are critical parameters influencing yield and purity.
  • Purification typically involves silica gel chromatography; however, optimization toward crystallization or alternative purification methods is desirable for scale-up.
  • Analytical data such as $$ ^1H $$-NMR and mass spectrometry confirm structural integrity and purity.

This compound can be synthesized via several well-established methods, each with distinct advantages. The diazotization of amino-substituted benzoate esters remains a common approach with satisfactory yield. Alternative methods involving condensation and reduction or lithiation and formylation offer improvements in purity, yield, and environmental impact. Selection of the optimal method depends on the scale, available starting materials, and specific application requirements.

Q & A

Q. Table 1: Key Spectroscopic Data

PropertyValue/DescriptorSource
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
Crystal SystemMonoclinic (if resolved via SCXRD)

How can hydrogen bonding patterns in the crystal lattice be analyzed?

Advanced Research Question
Hydrogen bonding networks are critical for understanding packing efficiency and stability:

Graph Set Analysis : Use Etter’s formalism to categorize motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) by donor-acceptor distances and angles .

Mercury Software : Visualize interactions (e.g., N-H···O or C-H···Br) and quantify geometric parameters (distance, angle) using the Cambridge Structural Database (CSD) .

Validation : Compare observed patterns with similar indazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to identify trends .

What precautions are required for safe handling of this compound?

Basic Research Question
Safety protocols align with its hazard profile (H302, H315, H319, H335):

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of dust (P261).

First Aid : For eye contact, rinse with water for 15 minutes (P305+P351+P338) .

How do steric and electronic effects influence reactivity in cross-coupling reactions?

Advanced Research Question
The bromine substituent at position 5 and ester group at position 4 dictate reactivity:

Buchwald-Hartwig Amination : Steric hindrance from the indazole core may require bulky ligands (e.g., XPhos) for C-N bond formation.

Suzuki-Miyaura Coupling : Electronic effects from the electron-withdrawing ester group enhance oxidative addition of Pd(0) catalysts.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

How can the crystal structure be refined using SHELX software?

Advanced Research Question
SHELXL is widely used for small-molecule refinement:

Data Input : Integrate SCXRD data (e.g., .hkl files) and initial structural models.

Parameterization : Refine anisotropic displacement parameters for Br and O atoms.

Validation : Check R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps for errors .

How does this compound compare to its structural analogs?

Advanced Research Question
Key differences include:

  • Substitution Position : Bromine at position 5 vs. 6 (e.g., Methyl 6-bromo-1H-indazole-4-carboxylate, CAS 885518-49-0) alters steric and electronic profiles .
  • Biological Activity : Analogous compounds (e.g., 5-fluoro-1H-indazole derivatives) show varied kinase inhibition due to halogen size and electronegativity .

What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question
Address discrepancies (e.g., NMR vs. SCXRD bond lengths) via:

Dynamic Effects : NMR captures time-averaged conformations, while SCXRD provides static snapshots.

Temperature Calibration : Perform SCXRD at low temperatures (e.g., 123 K) to reduce thermal motion artifacts .

Multi-Technique Validation : Correlate with IR (stretching frequencies) and computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-indazole-4-carboxylate

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